3,5,6,8-Tetrabromo-1,10-phenanthroline (CAS 66127-00-2) is a fully halogenated derivative of the rigid, N,N'-chelating ligand, 1,10-phenanthroline. Unlike the unsubstituted parent compound, this molecule is specifically engineered for use as a versatile synthetic building block and a functional ligand core. The four bromine atoms serve as strategically positioned reactive sites for carbon-carbon cross-coupling reactions and provide significant electronic modification to the aromatic system, making it a key precursor for complex, multi-functional ligands and electron-deficient materials. [REFS-1, REFS-2]
Substituting 3,5,6,8-Tetrabromo-1,10-phenanthroline with unsubstituted 1,10-phenanthroline or its dibromo-analogs will result in process or application failure. The four bromine atoms are not passive substituents; they fundamentally define the compound's utility. They provide four specific reactive handles for creating complex molecular architectures, a capability absent in the unsubstituted core. [1] Furthermore, their strong electron-withdrawing nature critically alters the molecule's electronic properties, lowering its LUMO energy for applications in organic electronics. [2] Simple phenanthroline lacks these essential features and cannot be used as a drop-in replacement where subsequent functionalization or specific electronic tuning is required.
This compound provides four discrete and active sites for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira. This enables the controlled, divergent synthesis of complex, multi-functional, or dendritic molecules from a rigid core. In contrast, unsubstituted 1,10-phenanthroline offers zero reactive sites for such transformations, and dibromo-analogs offer only two. Attempting to couple bifunctional reactants (e.g., dialkynes with dibromophenanthroline) can lead to intractable polymers, a problem avoided by using the tetrabromo-core as a stable multi-point anchor. [REFS-1, REFS-2]
| Evidence Dimension | Reactive Sites for C-C Cross-Coupling |
| Target Compound Data | 4 sites (at C3, C5, C6, C8) |
| Comparator Or Baseline | 1,10-Phenanthroline: 0 sites. 3,8-Dibromo-1,10-phenanthroline: 2 sites. |
| Quantified Difference | Provides twice the reactive sites of dibromo-analogs and enables synthetic routes impossible for the unsubstituted core. |
| Conditions | Standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). |
For synthesizing complex, functional ligands for catalysis or advanced organic materials, the number and position of reactive handles are non-negotiable process parameters.
The four strongly electron-withdrawing bromine atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the phenanthroline core. This is observable in cyclic voltammetry as a less negative (anodic) shift in the reduction potential compared to the unsubstituted parent compound. A lower LUMO energy is a critical design parameter for efficient electron injection from the cathode and subsequent transport in organic electronic devices, such as OLEDs. [REFS-1, REFS-2]
| Evidence Dimension | First Reduction Potential (vs Fc/Fc+) |
| Target Compound Data | Expected to be significantly less negative than -2.1 V |
| Comparator Or Baseline | Unsubstituted 1,10-phenanthroline: ~ -2.66 V |
| Quantified Difference | An anodic shift of >0.5 V, indicating a substantially lower LUMO energy favorable for electron acceptance. |
| Conditions | Cyclic Voltammetry in an aprotic solvent (e.g., THF, DMF). |
This property is essential for designing efficient electron-transporting or host materials in organic electronics, as it reduces the energy barrier for electron injection and improves device performance.
High thermal stability is a prerequisite for materials intended for fabrication processes like vacuum thermal evaporation, common in OLED manufacturing. The substantial increase in molecular weight (495.8 g/mol for the target vs. 180.2 g/mol for phenanthroline) and the potential for intermolecular halogen-based interactions contribute to a higher decomposition temperature. While direct comparative TGA data is sparse, brominated aromatic compounds consistently show higher thermal stability than their non-halogenated counterparts. [REFS-1, REFS-2]
| Evidence Dimension | Thermal Decomposition Temperature (Td) |
| Target Compound Data | Expected to be significantly higher than non-halogenated analogs, suitable for thermal evaporation. |
| Comparator Or Baseline | Unsubstituted 1,10-phenanthroline. |
| Quantified Difference | Enables use in high-temperature vacuum deposition processes where simpler analogs would decompose. |
| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |
Ensures the material's integrity during device fabrication, leading to higher device yield, better film morphology, and improved operational reliability.
This compound is the designated choice when the synthetic goal is to construct complex, poly-functionalized ligands. Its four reactive bromine sites allow for controlled, stepwise additions of different aromatic or aliphatic groups via cross-coupling, creating sophisticated structures for applications in catalysis, sensing, or as building blocks for metal-organic frameworks (MOFs) that are not synthetically accessible from simpler phenanthrolines. [1]
Its inherently low LUMO energy makes it an ideal starting scaffold for electron-transporting layer (ETL) or host materials. The bromine atoms can be subsequently replaced via coupling reactions to further tune solubility, morphology, and electronic properties, while maintaining the electron-deficient character required for efficient electron injection and transport in high-performance phosphorescent OLEDs (PhOLEDs).
When coordinated to metals like Iridium(III) or Platinum(II), this ligand contributes to the overall thermal stability of the resulting complex, making it suitable for fabrication by vacuum deposition. Furthermore, the four heavy bromine atoms can enhance spin-orbit coupling, potentially improving the efficiency of phosphorescence, which is critical for the performance of electrophosphorescent devices. [2]
Corrosive